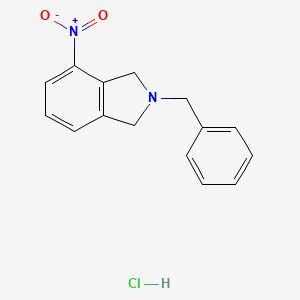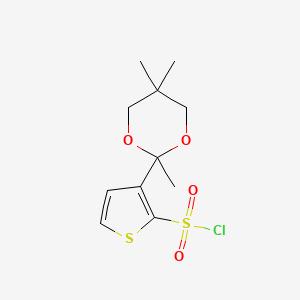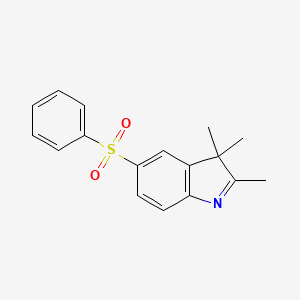![molecular formula C12H9BN4O5 B11835262 (3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid CAS No. 90393-86-5](/img/structure/B11835262.png)
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a nitrobenzo[c][1,2,5]oxadiazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid typically involves multi-step organic reactions One common method starts with the nitration of benzo[c][1,2,5]oxadiazole to introduce the nitro group This is followed by amination to attach the amino group to the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can be converted to other functional groups through reduction.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The nitrobenzo[c][1,2,5]oxadiazol-4-yl group can participate in electron transfer reactions, contributing to its fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the nitrobenzo[c][1,2,5]oxadiazol-4-yl group, making it less versatile in certain applications.
4-Aminophenylboronic Acid: Similar structure but without the nitro group, affecting its reactivity and applications.
7-Nitrobenzo[c][1,2,5]oxadiazole: Does not contain the boronic acid group, limiting its use in boron-specific reactions.
Uniqueness
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid is unique due to the combination of the boronic acid and nitrobenzo[c][1,2,5]oxadiazol-4-yl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
90393-86-5 |
|---|---|
Molecular Formula |
C12H9BN4O5 |
Molecular Weight |
300.04 g/mol |
IUPAC Name |
[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C12H9BN4O5/c18-13(19)7-2-1-3-8(6-7)14-9-4-5-10(17(20)21)12-11(9)15-22-16-12/h1-6,14,18-19H |
InChI Key |
BEHROQDZAHDSRZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


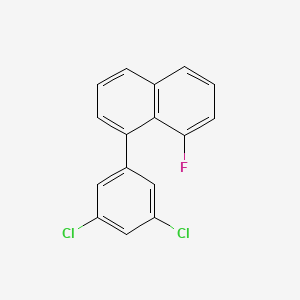
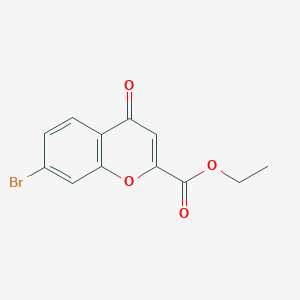



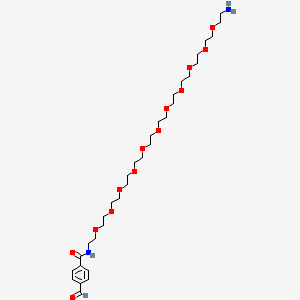
![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-](/img/structure/B11835220.png)
